[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with hydrazine derivatives, followed by cyclization to form the triazole ring. This reaction can be facilitated by microwave irradiation, which offers a catalyst-free and eco-friendly approach .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound is investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains and cancer cell lines .
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also employed in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine: Similar in structure but differs in the position of the nitrogen atoms in the triazole ring.
[1,2,4]Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-2-1-3-6-9-8-4-10(5)6;/h1-4H,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXKNTCQXVASLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C(=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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